AChE-IN-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

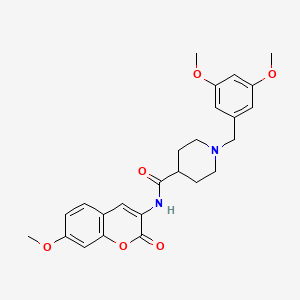

C25H28N2O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-N-(7-methoxy-2-oxochromen-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C25H28N2O6/c1-30-19-5-4-18-12-22(25(29)33-23(18)14-19)26-24(28)17-6-8-27(9-7-17)15-16-10-20(31-2)13-21(11-16)32-3/h4-5,10-14,17H,6-9,15H2,1-3H3,(H,26,28) |

InChI Key |

INSMYWZGUGANRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3CCN(CC3)CC4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of AChE-IN-59: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the therapeutic landscape for a variety of neurological and non-neurological disorders. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds effectively boost cholinergic transmission in the brain and periphery.[1][2] This mechanism has proven beneficial in the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and glaucoma, and is being explored for its potential in managing chronic pain and inflammation.[3][4][5] This technical guide focuses on a specific, albeit lesser-known, compound designated as AChE-IN-59, providing a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action

This compound, like other compounds in its class, exerts its primary effect by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, thus terminating the signal.[1][2] By blocking this enzymatic activity, this compound leads to an accumulation of acetylcholine, thereby enhancing and prolonging its action on both muscarinic and nicotinic receptors.

The precise molecular interactions of this compound with the AChE enzyme are still under investigation. However, based on the general mechanisms of other inhibitors, it is hypothesized to bind to the active site of AChE. This active site contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site. The binding of this compound likely involves interactions with one or both of these sites, leading to either reversible or irreversible inhibition of the enzyme.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the general signaling pathway affected by acetylcholinesterase inhibitors like this compound.

Caption: General signaling pathway of acetylcholinesterase inhibition.

Quantitative Data Summary

At present, specific quantitative data for a compound explicitly named "this compound" is not available in the public domain. The following table represents a generalized summary of quantitative data that would be critical for characterizing the activity of a novel AChE inhibitor, based on common metrics reported for other compounds in this class.

| Parameter | Description | Typical Values for Potent Inhibitors |

| IC50 (AChE) | The half-maximal inhibitory concentration against acetylcholinesterase. | Sub-micromolar to nanomolar range |

| IC50 (BChE) | The half-maximal inhibitory concentration against butyrylcholinesterase. | Varies, indicating selectivity |

| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Nanomolar range |

| Selectivity Index | Ratio of IC50 (BChE) / IC50 (AChE), indicating preference for AChE over BChE. | >1 for AChE-selective inhibitors |

| In vivo Efficacy | Measured by behavioral tests (e.g., memory improvement in animal models) or physiological changes. | Dose-dependent improvement |

Key Experimental Protocols

The characterization of a novel acetylcholinesterase inhibitor like this compound would involve a series of well-established in vitro and in vivo experiments.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the most common method to determine the inhibitory potency of a compound against AChE.

Methodology:

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified acetylcholinesterase, and the test compound (this compound).

-

Principle: AChE hydrolyzes ATCI to thiocholine and acetate. Thiocholine reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Procedure: The reaction is carried out in a phosphate buffer (pH 8.0). The test compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by adding ATCI and DTNB. The rate of color change is monitored over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

In Vivo Models for Efficacy Assessment

To evaluate the therapeutic potential of this compound, animal models are employed. A common model for assessing cognitive enhancement is the scopolamine-induced amnesia model in rodents.

Methodology:

-

Animal Model: Mice or rats are treated with scopolamine, a muscarinic receptor antagonist, to induce a temporary cognitive deficit, mimicking aspects of Alzheimer's disease.

-

Treatment: Different doses of this compound are administered to the animals prior to the scopolamine challenge.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.

-

Data Analysis: The performance of the this compound treated group is compared to the scopolamine-only group and a control group. A significant improvement in the performance of the treated group indicates the potential of the compound to reverse cognitive deficits.

Conclusion

While specific data for a compound named "this compound" is not currently available in the public scientific literature, this guide provides a comprehensive framework for understanding the mechanism of action, required quantitative data, and key experimental protocols for a novel acetylcholinesterase inhibitor. The principles and methodologies outlined here are fundamental to the preclinical development of new therapies targeting the cholinergic system. Further research is necessary to isolate, characterize, and validate the therapeutic potential of any new chemical entity in this class.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Beneficial Effects on Comorbidities in Patients With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Chemical Properties of Acetylcholinesterase Inhibitors

Disclaimer: Extensive searches for a specific compound designated "AChE-IN-59" have not yielded any publicly available data. The information presented in this document is a generalized technical guide based on common characteristics of acetylcholinesterase (AChE) inhibitors and serves as a template for what such a guide would entail for a specific, identified compound. The data and protocols are illustrative and not specific to any single molecule.

Introduction to Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. AChE inhibitors can be broadly classified based on their mechanism of action as reversible, irreversible, or pseudo-irreversible. The development of novel AChE inhibitors is an active area of research aimed at improving efficacy, selectivity, and pharmacokinetic profiles while minimizing side effects.

Synthesis of Acetylcholinesterase Inhibitors

The synthesis of acetylcholinesterase inhibitors encompasses a wide range of organic chemistry reactions, tailored to the specific chemical scaffold of the target molecule. Common synthetic strategies often involve multi-step processes to construct heterocyclic cores, introduce carbamate or phosphate moieties, and append side chains that interact with the active site of the AChE enzyme.

Generalized Synthetic Workflow:

The following diagram illustrates a generic workflow for the synthesis and purification of a hypothetical AChE inhibitor.

An In-depth Technical Guide to the Discovery and History of AChE-IN-59

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-59, also identified in scientific literature as compound 3b, is a novel acetylcholinesterase (AChE) inhibitor with multi-target therapeutic potential for Alzheimer's disease (AD). This technical guide provides a comprehensive overview of its discovery, history, and key experimental findings. The information is compiled from a review of current scientific literature, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its developmental context and mechanism of action.

Discovery and Scientific Context

This compound emerged from a rational drug design strategy focused on creating hybrid molecules that combine the pharmacophores of existing drugs with natural compounds to address the multifaceted nature of Alzheimer's disease. Specifically, it is a hybrid of donepezil, a well-established acetylcholinesterase inhibitor, and baicalein, a natural flavonoid with known neuroprotective properties. This innovative approach aimed to develop a single molecule capable of targeting multiple pathological pathways in AD.

The discovery of this compound was reported in a 2024 study by Zhai, J., and colleagues.[1] The researchers synthesized a series of compounds based on the modification of baicalein into an arylcoumarin structure, which was then likely coupled with a donepezil-like moiety. Compound 3b, later referred to as this compound, was identified as the most potent acetylcholinesterase inhibitor among the synthesized series.[1]

Quantitative Data Summary

The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the table below for clear comparison.

| Parameter | Value | Target/Assay | Reference |

| IC50 (AChE Inhibition) | 0.05 ± 0.02 µM | Acetylcholinesterase | [1] |

Mechanism of Action and Biological Activities

This compound is a multi-target-directed ligand designed to combat Alzheimer's disease through several mechanisms:

-

Acetylcholinesterase Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound increases acetylcholine levels in the brain. This is a primary therapeutic strategy for improving cognitive function in Alzheimer's patients.

-

Inhibition of Amyloid-β Aggregation: The compound has been shown to effectively inhibit the aggregation of the amyloid-beta peptide (Aβ1-42), a key event in the formation of amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[1]

-

Neuroprotection: this compound has demonstrated the ability to protect nerve cells, suggesting it may help to slow down the neurodegenerative process in Alzheimer's disease.[1]

-

Blood-Brain Barrier Penetration: A crucial property for any centrally acting drug, this compound is reported to be capable of crossing the blood-brain barrier to reach its targets in the brain.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard laboratory practices.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

-

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

AChE solution (from electric eel or human recombinant)

-

Test compound (this compound) solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (this compound) at varying concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Amyloid-β (Aβ1-42) Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the formation of amyloid fibrils.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.

-

Reagents:

-

Aβ1-42 peptide solution

-

Thioflavin T (ThT) solution

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) solution at various concentrations

-

-

Procedure:

-

Prepare a solution of Aβ1-42 peptide in an appropriate buffer.

-

In a 96-well plate, mix the Aβ1-42 solution with the test compound (this compound) at different concentrations. A control well should contain the vehicle.

-

Incubate the plate at 37°C with gentle agitation to promote aggregation.

-

At specified time points, add the ThT solution to each well.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

-

The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control.

-

Neuroprotection Assay (MTT Assay in PC12 Cells)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Reagents:

-

PC12 cell line (a common model for neuronal cells)

-

Cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

A neurotoxic agent to induce cell death (e.g., H2O2 or Aβ1-42 oligomers)

-

Test compound (this compound)

-

-

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified period.

-

Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the control group).

-

After the incubation period, add the MTT solution to each well and incubate for a few hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed cells), and the neuroprotective effect of this compound is determined by the increase in cell viability in the presence of the neurotoxin.

-

In Vivo Evaluation in a Zebrafish Model of Alzheimer's Disease

Zebrafish are increasingly used as a model organism to study neurodegenerative diseases.

-

Principle: Zebrafish models of Alzheimer's disease can be created by exposing them to neurotoxic substances like aluminum chloride (AlCl3) or through genetic modification. The cognitive and behavioral effects of test compounds can then be assessed.

-

Procedure:

-

Induce an Alzheimer's-like pathology in zebrafish larvae or adults.

-

Treat the zebrafish with different concentrations of this compound.

-

Assess behavioral parameters such as locomotion, memory, and anxiety. For example, a Y-maze test can be used to evaluate spatial memory.

-

The alleviation of movement retardation or improvement in cognitive performance in the treated group compared to the untreated, disease-model group indicates the therapeutic potential of the compound.[1]

-

Visualizations

Logical Relationship in the Development of this compound

Caption: Development of this compound through a multi-target hybrid design.

Experimental Workflow for the Evaluation of this compound

Caption: Workflow for the synthesis and evaluation of this compound.

Signaling Pathway Context of this compound's Action

Caption: Dual inhibitory action of this compound on AChE and Aβ aggregation.

References

Technical Guide: Target Specificity and Selectivity of the Acetylcholinesterase Inhibitor AChE-IN-Hypothetical

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AChE-IN-59" is not described in the public scientific literature. This document provides a generalized technical guide on evaluating the target specificity and selectivity of a hypothetical acetylcholinesterase (AChE) inhibitor, referred to herein as "AChE-IN-Hypothetical." The data presented are illustrative, drawing on established principles and published values for well-characterized AChE inhibitors such as Donepezil.

Executive Summary

This guide outlines the critical parameters for characterizing the target specificity and selectivity of the novel acetylcholinesterase inhibitor, AChE-IN-Hypothetical. A comprehensive understanding of a compound's interaction with its intended target, as well as its potential for off-target effects, is paramount in the early stages of drug development to predict efficacy and mitigate safety risks. This document details the in-vitro inhibitory potency of AChE-IN-Hypothetical against its primary target, Acetylcholinesterase (AChE), and its selectivity relative to the closely related enzyme, Butyrylcholinesterase (BChE). Furthermore, a representative off-target selectivity profile is presented to illustrate potential interactions with other biologically relevant macromolecules. Detailed experimental protocols for the key assays are provided, alongside graphical representations of the relevant biological pathway and experimental workflows.

Data Presentation: In-Vitro Inhibitory Profile of AChE-IN-Hypothetical

The following tables summarize the quantitative data for the in-vitro inhibitory activity of AChE-IN-Hypothetical. For comparative purposes, data for the well-established AChE inhibitor, Donepezil, are included.

Table 1: Primary Target Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |

| AChE-IN-Hypothetical | AChE | 15 | \multirow{2}{*}{~450 } |

| BChE | 6750 | ||

| Donepezil | AChE | 6.7 | ~1104 |

| BChE | 7400 |

Data for Donepezil are representative values from scientific literature.

Table 2: Off-Target Selectivity Profile (Representative Panel)

| Target Class | Specific Target | AChE-IN-Hypothetical (% Inhibition @ 10 µM) | Donepezil (% Inhibition @ 10 µM or IC50) |

| Ion Channel | hERG (Potassium Channel) | < 20% | IC50 = 1.3 µM [1][2] |

| Voltage-gated Na+ Channel | < 10% | IC50 > 30 µM | |

| Voltage-gated Ca2+ Channel | < 10% | IC50 = 7.9 µM[3] | |

| GPCR | M1 Muscarinic Receptor | < 15% | - |

| H1 Histamine Receptor | < 5% | - | |

| Kinase | ABL1 | < 5% | - |

| SRC | < 5% | - |

This table presents a hypothetical off-target profile for AChE-IN-Hypothetical and representative published data for Donepezil. A comprehensive screening would typically involve a much larger panel of targets.

Experimental Protocols

Determination of IC50 for AChE and BChE Inhibition (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman et al., which measures the activity of cholinesterases.

Principle: Acetylthiocholine (the substrate) is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Recombinant human Acetylcholinesterase (AChE)

-

Recombinant human Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

AChE-IN-Hypothetical and reference compounds (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (AChE-IN-Hypothetical) and reference inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the inhibitor in phosphate buffer to achieve a range of final assay concentrations.

-

Prepare working solutions of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare a working solution of ATCI or BTCI in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the diluted inhibitor solution (or buffer for control wells) to the appropriate wells.

-

Add 20 µL of the DTNB solution to all wells.

-

Add 10 µL of the AChE or BChE enzyme solution to all wells except for the blank.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Off-Target Selectivity Profiling

Off-target screening is typically conducted by specialized contract research organizations (CROs) using established platforms. The general workflow for a broad panel screening is as follows:

Principle: The inhibitory activity of AChE-IN-Hypothetical is assessed against a large panel of purified enzymes, receptors, and ion channels at a fixed concentration (e.g., 10 µM). The percent inhibition is determined for each target.

General Workflow:

-

Compound Submission: A sample of AChE-IN-Hypothetical at a known concentration and purity is submitted to the screening facility.

-

Assay Execution: The compound is tested in a battery of standardized binding or functional assays.

-

For Kinases: Typically involves measuring the phosphorylation of a substrate in the presence of the test compound.

-

For GPCRs: Often involves radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured.

-

For Ion Channels: Can involve electrophysiological measurements (e.g., patch-clamp) or ion flux assays.

-

-

Data Reporting: The results are reported as the percent inhibition at the tested concentration for each target. Significant "hits" (e.g., >50% inhibition) are flagged for further investigation, including the determination of IC50 or Ki values.

Visualizations

Cholinergic Signaling Pathway and Mechanism of AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of AChE-IN-Hypothetical.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the target selectivity of an enzyme inhibitor.

References

In Vitro Characterization of the Novel Acetylcholinesterase Inhibitor: AChE-IN-59

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific compound designated "AChE-IN-59" has been publicly characterized. This document serves as a comprehensive, illustrative guide to the standard in vitro characterization workflow for a novel, hypothetical acetylcholinesterase (AChE) inhibitor, herein referred to as this compound. The presented data is representative and intended for demonstrative purposes.

Executive Summary

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3] This guide details the in vitro characterization of a novel, potent, and selective AChE inhibitor, this compound. The following sections provide a summary of its inhibitory activity, binding kinetics, and cellular effects, along with the detailed experimental protocols utilized for this characterization.

Quantitative Data Summary

The inhibitory potency and binding characteristics of this compound were determined using a series of in vitro assays. All quantitative data are summarized below for clear comparison.

Table 1: Enzyme Inhibition and Binding Affinity of this compound

| Parameter | Value (Mean ± SD) | Assay Type |

| IC50 (AChE) | 75.2 ± 5.8 nM | Ellman's Assay |

| IC50 (BChE) | 1.2 ± 0.1 µM | Ellman's Assay |

| Selectivity Index | 15.9 | (IC50 BChE / IC50 AChE) |

| Ki | 42.5 ± 3.1 nM | Michaelis-Menten Kinetics |

| Mode of Inhibition | Mixed | Lineweaver-Burk Analysis |

Table 2: Cell-Based Assay Results for this compound

| Parameter | Value (Mean ± SD) | Cell Line | Assay Type |

| CC50 | > 50 µM | SH-SY5Y | MTT Assay |

| Neuroprotection | 68.3 ± 4.5 % | SH-SY5Y | H2O2-induced toxicity |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

AChE/BChE Enzyme Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of acetylcholinesterase by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][3]

Materials:

-

Human recombinant AChE

-

Human serum Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (serial dilutions)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of the this compound dilution, 50 µL of DTNB solution, and 25 µL of AChE or BChE enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate, ATCI.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Studies

To determine the mode of inhibition, the initial velocity of the enzymatic reaction was measured at various concentrations of both the substrate (ATCI) and the inhibitor (this compound).

Procedure:

-

Set up a series of reactions as described in the enzyme inhibition assay.

-

For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate ATCI.

-

Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentrations.

-

Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[4] The inhibition constant (Ki) is derived from these plots.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

This compound (serial dilutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of AChE inhibition at the neuromuscular junction.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acetylcholinesterase Inhibitors

Disclaimer: As of November 2025, publicly available data for a specific compound designated "AChE-IN-59" is not available. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the general class of reversible acetylcholinesterase (AChE) inhibitors, intended to serve as a representative model for researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism of action makes them a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][3] This technical guide will provide an in-depth look at the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.

Pharmacokinetics

The pharmacokinetic profile of AChE inhibitors dictates their absorption, distribution, metabolism, and excretion (ADME), which in turn influences their efficacy and safety.

Absorption

Most orally administered AChE inhibitors are rapidly absorbed from the gastrointestinal tract, typically reaching peak plasma concentrations in under two hours.[2][3]

Distribution

The distribution of AChE inhibitors varies, with some compounds exhibiting high protein binding, while others bind to a lesser extent.[2][3] Their ability to cross the blood-brain barrier is a critical factor for their therapeutic effect in central nervous system disorders.

Metabolism and Excretion

Metabolism of AChE inhibitors primarily occurs in the liver, and the resulting metabolites are excreted by the kidneys. The half-life of these drugs can vary significantly, influencing dosing frequency.

Table 1: Representative Pharmacokinetic Parameters of Acetylcholinesterase Inhibitors

| Parameter | Representative Value | Description |

| Time to Peak Concentration (Tmax) | < 2 hours | Time to reach maximum plasma concentration after oral administration.[2][3] |

| Protein Binding | 40% - 90% | The extent to which the drug binds to plasma proteins.[2][3] |

| Bioavailability | Varies | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Elimination Half-life (t½) | Varies | The time required for the plasma concentration of a drug to decrease by half. |

| Route of Elimination | Primarily Renal | The primary organ responsible for excreting the drug and its metabolites. |

Pharmacodynamics

The pharmacodynamic properties of AChE inhibitors are centered on their interaction with the acetylcholinesterase enzyme and the subsequent physiological responses.

Mechanism of Action

AChE inhibitors reversibly bind to and inactivate the acetylcholinesterase enzyme, preventing the hydrolysis of acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced stimulation of both muscarinic and nicotinic receptors.[4]

Dose-Response Relationship

There is a nonlinear relationship between the dose of an AChE inhibitor and the degree of cholinesterase inhibition, with a plateau effect observed at higher doses.[2][3] Clinical efficacy in improving cognitive function is typically seen with 40% to 70% inhibition of acetylcholinesterase.[2][3]

Table 2: Representative Pharmacodynamic Parameters of Acetylcholinesterase Inhibitors

| Parameter | Representative Value | Description |

| IC50 (AChE Inhibition) | Varies (nM to µM range) | The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. |

| Target Enzyme | Acetylcholinesterase (AChE) | The primary biological target of the inhibitor.[1] |

| Effect | Increased acetylcholine levels | The primary pharmacological effect of inhibiting AChE.[1] |

| Therapeutic Window | Narrow | The range of drug dosages which can treat disease effectively without having toxic effects. |

Experimental Protocols

In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency of a test compound in inhibiting acetylcholinesterase activity.

Methodology:

-

Prepare a solution of acetylcholinesterase (from electric eel or human erythrocytes).

-

Prepare various concentrations of the test inhibitor.

-

In a 96-well plate, add the enzyme solution, the test inhibitor at different concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound in a rodent model (e.g., rats).

Methodology:

-

Administer the test compound to a group of rats via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to separate the plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizations

Caption: Signaling pathway of acetylcholinesterase inhibition.

Caption: Experimental workflow for AChE inhibitor evaluation.

References

An In-depth Technical Guide to the Structural Analysis of Acetylcholinesterase-Inhibitor Binding

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of inhibitor binding to Acetylcholinesterase (AChE), a critical enzyme in neurobiology and a primary target for the treatment of Alzheimer's disease. Due to the lack of specific data for a compound designated "AChE-IN-59," this paper will use the well-characterized, FDA-approved drug Donepezil as a representative dual-binding site inhibitor to illustrate the principles and methodologies of structural analysis.

Introduction to Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of mild-to-moderate Alzheimer's disease.[2][3]

The structure of AChE is highly conserved and features a deep, narrow gorge, approximately 20 Å in depth, which leads to the active site.[4][5] This gorge contains two principal binding sites:

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad of amino acids (in human AChE: Ser203, His447, and Glu334) responsible for acetylcholine hydrolysis.

-

Peripheral Anionic Site (PAS): Situated at the entrance to the gorge, this site is rich in aromatic residues (e.g., Trp286, Tyr72, Tyr124, Tyr341) and is thought to initially bind acetylcholine before it proceeds to the CAS.[6][7][8] The PAS is also implicated in the non-catalytic role of AChE in promoting the aggregation of β-amyloid plaques.[8]

Understanding the precise molecular interactions between inhibitors and these sites is paramount for the rational design of more potent and selective drugs.

Structural Analysis of AChE-Donepezil Binding

Donepezil is a potent, reversible, and selective AChE inhibitor that functions as a "dual binding site" inhibitor. Its elongated structure allows it to span the active site gorge, interacting simultaneously with both the CAS and the PAS.[3][8] This dual interaction not only blocks substrate access but may also interfere with β-amyloid aggregation.

The binding of Donepezil is primarily stabilized by a network of non-covalent interactions, particularly hydrophobic and aromatic stacking interactions with the numerous aromatic residues lining the gorge. X-ray crystal structures of the human AChE-Donepezil complex (e.g., PDB IDs: 4EY7, 7E3H) provide a detailed atomic-level view of these interactions.[9][10][11]

Key interactions include:

-

π-π Stacking and Hydrophobic Interactions: The benzylpiperidine moiety of Donepezil interacts with Trp86 in the CAS, while the indanone ring system forms extensive π-π stacking interactions with Trp286 at the PAS.[10][12] Additional hydrophobic interactions are observed with residues such as Tyr337, Phe338, and Tyr341.[10]

-

Hydrogen Bonding: A hydrogen bond is typically observed between the indanone carbonyl oxygen of Donepezil and the main chain amide of Phe295.[10]

These extensive interactions account for the high affinity and long residence time of Donepezil within the AChE active site.

Quantitative Data Summary

The binding of an inhibitor to its target is characterized by both structural and affinity parameters. The following tables summarize key quantitative data for the interaction of Donepezil with human Acetylcholinesterase (hAChE).

Table 1: Crystallographic Data for Human AChE-Donepezil Complexes

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method |

| 4EY7 | 2.35 | 0.175 | 0.211 | X-Ray Diffraction |

| 7E3H | 2.45 | 0.194 | 0.224 | X-Ray Diffraction |

| 6O4W | 2.35 | 0.186 | 0.212 | X-Ray Diffraction |

Data sourced from the RCSB Protein Data Bank.[9][11][13]

Table 2: Binding Affinity Data for Donepezil with AChE

| Parameter | Reported Value(s) | Method |

| IC₅₀ | 1.7 - 14,600 nM (Varies by assay conditions) | Enzyme Inhibition Assay |

| Kᵢ | 2.9 - 38 nM | Enzyme Inhibition Assay |

| KᏧ | 8 nM | Isothermal Titration Calorimetry (Example) |

| Binding Affinity (ΔG) | -8.8 to -10.8 kcal/mol | Molecular Docking (Calculated) |

Binding affinity data is compiled from various sources, including BindingDB for PDB ID 7E3H and computational studies.[11][12][14][15] Values can vary significantly based on experimental or computational conditions.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the structural basis of AChE-inhibitor binding.

The definitive method for determining the three-dimensional structure of a protein-ligand complex is X-ray crystallography.

Caption: Workflow for X-ray crystallography of an AChE-inhibitor complex.

Protocol Outline:

-

Protein Expression and Purification: Recombinant human AChE (hAChE) is expressed in a suitable system, such as HEK293 mammalian cells, to ensure proper post-translational modifications.[16] The protein is then purified to homogeneity using techniques like affinity chromatography.

-

Crystallization: The purified AChE is mixed with the inhibitor (e.g., Donepezil) and set up for crystallization trials, often using the hanging-drop or sitting-drop vapor diffusion method.[17] Various conditions (e.g., precipitants like PEGs, salts, pH) are screened to obtain high-quality, single crystals.[17]

-

X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine electron density maps. The structure is solved using molecular replacement with a known AChE structure as a search model. The inhibitor is then built into the electron density, and the entire complex is refined to produce a final, validated atomic model.[5]

The inhibitory potency (IC₅₀) is determined using a colorimetric assay based on the Ellman's method.

Protocol Outline:

-

Reaction Mixture: The assay is performed in a microplate well containing buffer, acetylthiocholine (a substrate analog), and DTNB (Ellman's reagent).

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., Donepezil) are added to the wells.

-

Enzyme Initiation: The reaction is initiated by adding AChE.

-

Measurement: As AChE hydrolyzes acetylthiocholine, the product, thiocholine, reacts with DTNB to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at ~412 nm.

-

Data Analysis: The rate of reaction is measured for each inhibitor concentration. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by plotting percent inhibition versus inhibitor concentration.

Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze inhibitor binding.[18][19]

Protocol Outline:

-

Molecular Docking:

-

Preparation: A high-resolution crystal structure of AChE (e.g., PDB: 4EY7) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The inhibitor structure is prepared in a similar fashion.[20]

-

Simulation: Software such as AutoDock Vina is used to predict the most favorable binding pose of the inhibitor within the AChE active site.[20] A grid box is defined to encompass both the CAS and PAS.

-

Analysis: The output provides predicted binding poses and a calculated binding affinity score (e.g., in kcal/mol).[12]

-

-

Molecular Dynamics (MD) Simulation:

-

System Setup: The best-ranked docked complex from the previous step is placed in a simulated aqueous environment (a box of water molecules and ions).

-

Simulation: A simulation is run for a defined period (e.g., 100 ns) to observe the dynamic behavior of the protein-ligand complex over time.[2]

-

Analysis: The stability of the complex is assessed by analyzing trajectories for parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). This validates the docking results and provides insights into the flexibility of the binding interactions.[2]

-

Visualization of Key Interactions

The following diagram illustrates the key binding interactions between Donepezil and the active site gorge of Acetylcholinesterase, as determined from structural and computational studies.

Caption: Key molecular interactions between Donepezil and AChE's active site.

Conclusion

The structural analysis of inhibitor binding to Acetylcholinesterase, exemplified here by Donepezil, is a cornerstone of modern drug discovery for Alzheimer's disease. Through a synergistic combination of X-ray crystallography, enzyme kinetics, and computational modeling, researchers can gain a detailed understanding of the molecular determinants of inhibitor potency and selectivity. This knowledge enables the structure-guided design of novel therapeutic agents with improved pharmacological profiles, offering hope for more effective management of cholinergic deficits in neurodegenerative disorders.

References

- 1. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]

- 3. Chiral Separation, X-ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular dynamics simulation study and molecular docking descriptors in structure-based QSAR on acetylcholinesterase (AChE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

AChE-IN-59 solubility and stability data

An In-Depth Review of Available Data for Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a comprehensive overview of the available solubility and stability data for the acetylcholinesterase inhibitor, AChE-IN-59. Acetylcholinesterase (AChE) inhibitors are a critical class of compounds investigated for their therapeutic potential in various neurological disorders, most notably Alzheimer's disease. They function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and enhancing cholinergic neurotransmission. The solubility and stability of any potential drug candidate are paramount for its development, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy.

Data Presentation: Solubility and Stability

A thorough search of publicly available scientific literature and chemical databases for quantitative solubility and stability data specifically for a compound designated "this compound" did not yield any specific results. This suggests that "this compound" may be an internal designation for a compound that has not yet been widely disclosed in scientific publications, or it may be referred to by a different identifier in the public domain.

In the absence of specific data for this compound, this section will present a general overview of the types of solubility and stability data that are critical for the preclinical development of any AChE inhibitor. This information is presented to guide researchers on the necessary experimental data to be generated for a novel compound like this compound.

Table 1: Key Solubility Parameters for Preclinical Drug Candidates

| Parameter | Description | Importance in Drug Development |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water at a specific temperature and pH. | Essential for absorption from the gastrointestinal tract and for the formulation of intravenous dosage forms. Poor aqueous solubility can lead to low bioavailability. |

| Solubility in Biorelevant Media (e.g., SGF, SIF) | Solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) provides a more accurate prediction of in vivo dissolution and absorption. | Helps to understand how the compound will behave in the different pH environments of the digestive system. |

| Solubility in Organic Solvents (e.g., DMSO, Ethanol) | The ability of a compound to dissolve in non-aqueous solvents. | Crucial for initial in vitro screening assays, formulation development (e.g., for stock solutions), and purification processes. |

| LogP / LogD | The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of a compound. | Influences the compound's ability to cross cell membranes, including the blood-brain barrier, which is critical for CNS-targeting drugs like AChE inhibitors. |

Table 2: Essential Stability Data for Preclinical Drug Candidates

| Stability Type | Experimental Conditions | Significance |

| Chemical Stability | Assessed in various pH buffers, in the presence of light (photostability), and at different temperatures. | Determines the compound's shelf-life and susceptibility to degradation, which can lead to loss of potency and the formation of potentially toxic byproducts. |

| Metabolic Stability | Incubated with liver microsomes or hepatocytes to assess the rate of metabolism by drug-metabolizing enzymes (e.g., Cytochrome P450s). | Predicts the in vivo half-life and clearance of the compound. High metabolic instability can lead to rapid elimination from the body, reducing therapeutic efficacy. |

| Plasma Stability | Evaluated in plasma from different species (e.g., human, rat, mouse) to assess degradation by plasma enzymes. | Important for understanding the compound's stability in the systemic circulation and for designing appropriate in vivo studies. |

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines generalized, standard protocols used in the pharmaceutical industry to determine the solubility and stability of a novel chemical entity.

Protocol 1: Kinetic Aqueous Solubility Assessment

-

Preparation of Stock Solution: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Dilution: The stock solution is diluted into a series of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4) to a final DMSO concentration of ≤1%.

-

Incubation and Equilibration: The samples are incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with agitation to allow for equilibration.

-

Separation of Undissolved Compound: The samples are filtered or centrifuged to remove any precipitated or undissolved compound.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (to support Cytochrome P450 enzyme activity), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Signaling Pathway and Experimental Workflow Visualization

Given the absence of specific information on this compound's mechanism beyond its presumed role as an AChE inhibitor, a generalized diagram illustrating the mechanism of action of AChE inhibitors and a typical experimental workflow for their evaluation are provided below.

Caption: Mechanism of action of an Acetylcholinesterase (AChE) inhibitor like this compound.

Caption: A simplified workflow for the preclinical evaluation of a novel AChE inhibitor.

Conclusion

While specific solubility and stability data for this compound are not publicly available, this guide provides a framework for the types of data and experimental protocols that are essential for the characterization and development of this and other novel acetylcholinesterase inhibitors. The generation of robust data on aqueous and biorelevant solubility, as well as chemical and metabolic stability, is a prerequisite for advancing any new chemical entity through the drug discovery and development pipeline. The provided diagrams offer a visual representation of the expected mechanism of action and the necessary experimental progression for a compound like this compound. Researchers and drug development professionals are encouraged to generate this critical dataset to enable the successful progression of this potential therapeutic agent.

In-Depth Technical Guide to AChE-IN-59: A Dual-Target Inhibitor for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AChE-IN-59 is a potent, dual-target inhibitor of acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation, positioning it as a significant compound in the preclinical research landscape of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Identification

This compound, also referred to as compound 3b in seminal research, is a novel small molecule designed through the fusion of chemical structures from baicalein and donepezil.

| Identifier | Value |

| CAS Number | 2957916-86-6[1] |

| Molecular Formula | C25H28N2O6[1] |

| Molecular Weight | 452.50 g/mol [1] |

| SMILES | COC1=CC=C2C=C(C(OC2=C1)=O)NC(C3CCN(CC3)CC4=CC(OC)=CC(OC)=C4)=O[1] |

Mechanism of Action and Biological Activity

This compound is engineered as a dual-function molecule to address two key pathological hallmarks of Alzheimer's disease: the decline in acetylcholine levels and the aggregation of amyloid-beta plaques.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound increases cholinergic signaling in the brain, a primary therapeutic strategy for AD.

-

Amyloid-β (Aβ) Aggregation Inhibition: this compound has been demonstrated to interfere with the aggregation of Aβ1-42 peptides, which are the primary constituents of the amyloid plaques found in the brains of AD patients.[2]

Quantitative Biological Activity Data

The following table summarizes the key in vitro efficacy data for this compound.

| Assay | Target | IC50 Value (µM) | Reference |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 0.05 ± 0.02 | [2] |

| Cholinesterase Inhibition | Butyrylcholinesterase (BuChE) | 4.68 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE and BuChE was determined using a modified Ellman's method.

Workflow:

Figure 1: Workflow for the cholinesterase inhibition assay.

Methodology:

-

Prepare solutions of acetylcholinesterase (or butyrylcholinesterase), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the enzyme solution and the inhibitor solution. Incubate for a specified period.

-

Initiate the reaction by adding the substrate and DTNB solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay

The neuroprotective effects of this compound were assessed using SH-SY5Y neuroblastoma cells. The assay evaluates the ability of the compound to protect cells from Aβ-induced toxicity.

Workflow:

Figure 2: Workflow for the SH-SY5Y neuroprotection assay.

Methodology:

-

Culture SH-SY5Y cells in appropriate media and seed them in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Induce neurotoxicity by adding a solution of aggregated Aβ1-42 peptide to the cell culture.

-

After an incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

Blood-Brain Barrier (BBB) Permeability Assay

The ability of this compound to cross the blood-brain barrier is a critical parameter for its potential as a CNS therapeutic. This is often evaluated using in vitro models or in vivo studies. The primary research on this compound indicates good BBB penetration, though specific protocols from the initial publication are not publicly detailed. A general in vitro BBB model workflow is presented below.

Workflow:

Figure 3: General workflow for an in vitro blood-brain barrier permeability assay.

Methodology:

-

Establish an in vitro BBB model, typically using a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane insert, separating an apical (blood side) and a basolateral (brain side) chamber.

-

Verify the integrity of the barrier by measuring transendothelial electrical resistance (TEER).

-

Add this compound to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Zebrafish Behavioral Assay

Zebrafish larvae are utilized as an in vivo model to assess the therapeutic potential of this compound in mitigating behavioral deficits relevant to AD.

Workflow:

Figure 4: Workflow for the zebrafish behavioral assay.

Methodology:

-

Induce a behavioral deficit in zebrafish larvae, such as movement retardation, using a chemical inducer like aluminum chloride (AlCl3).

-

Expose the larvae to different concentrations of this compound.

-

Place individual larvae in a multi-well plate and record their swimming behavior using a high-throughput automated tracking system.

-

Analyze various locomotor parameters, including total distance moved, velocity, and turning angle.

-

Compare the behavioral parameters of the treated group to both the vehicle-treated deficit group and a healthy control group to assess the restorative effects of this compound.

Signaling Pathways

The primary mechanism of this compound revolves around the cholinergic signaling pathway . By inhibiting AChE, it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic approach for symptomatic relief in Alzheimer's disease.

The interaction of this compound with the amyloidogenic pathway is also a key feature. By inhibiting the aggregation of Aβ1-42, it directly targets a central pathological cascade in Alzheimer's disease. The detailed molecular interactions and downstream signaling effects of this inhibition are areas for ongoing research.

Figure 5: Simplified signaling pathways affected by this compound.

Conclusion

This compound is a promising preclinical candidate for Alzheimer's disease therapy, demonstrating potent dual inhibition of acetylcholinesterase and amyloid-β aggregation. Its favorable characteristics, including neuroprotective effects and blood-brain barrier permeability, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar multi-target compounds.

References

The Multifaceted Biological Profile of AChE-IN-59: A Dual-Targeting Inhibitor for Alzheimer's Disease

A Technical Whitepaper for Drug Discovery & Development Professionals

Introduction: Alzheimer's disease (AD) presents a significant challenge to modern medicine, characterized by a complex pathophysiology involving cholinergic deficit and the aggregation of amyloid-beta (Aβ) peptides. The development of multi-target-directed ligands is a promising therapeutic strategy. AChE-IN-59 (also designated as compound 3b) has emerged as a potent dual-target inhibitor, exhibiting significant acetylcholinesterase (AChE) inhibition and anti-amyloid aggregation properties. This document provides a comprehensive technical overview of the biological activities of this compound, detailing its quantitative inhibitory and neuroprotective effects, the experimental methodologies employed in its evaluation, and its proposed mechanisms of action.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been quantified through a series of in vitro and in vivo assays. The data, summarized below, highlights its potency and selectivity.

| Parameter | Enzyme/Assay | Value | Reference Compound (Donepezil) | Reference Compound (Baicalein) |

| IC50 | Acetylcholinesterase (AChE) | 0.05 ± 0.02 µM | Better than Donepezil | Better than Baicalein |

| IC50 | Butyrylcholinesterase (BuChE) | 4.68 µM | - | - |

| Activity | Aβ1-42 Aggregation Inhibition | Strong | - | - |

| Effect | Neuroprotection (SH-SY5Y cells) | Good neuroprotective effect in the range of 6.25-25 µM | - | - |

| Cytotoxicity | SH-SY5Y cells | No cytotoxic effect below 25 µM | - | - |

| Antioxidant Activity | Ferric Ion Reducing Antioxidant Power (FRAP) | Well | - | - |

| Antioxidant Activity | DPPH Free Radical Scavenging | Well | - | - |

| In Vivo Efficacy | AlCl3-induced Zebrafish Larval Movement | Alleviated behavioral effects (concentration-dependent) | - | - |

Table 1: Summary of the in vitro and in vivo biological activities of this compound.[1]

Experimental Protocols

The biological evaluation of this compound involved a series of well-defined experimental protocols to assess its inhibitory, neuroprotective, and behavioral effects.

Cholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE and BuChE was likely determined using a modified Ellman's method. This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (e.g., acetylthiocholine) which produces a colored product upon reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Caption: Workflow for determining the cholinesterase inhibitory activity.

Aβ1-42 Aggregation Assay

The ability of this compound to inhibit the aggregation of Aβ1-42 was likely assessed using a thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the quantification of Aβ aggregation over time in the presence and absence of the inhibitor.

Neuroprotection and Cytotoxicity Assays

The neuroprotective effects of this compound were evaluated using the SH-SY5Y human neuroblastoma cell line. Cytotoxicity was likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. For neuroprotection, cells would be pre-treated with this compound before being exposed to a neurotoxic agent (e.g., Aβ1-42 or glutamate), and cell viability would then be measured.

Antioxidant Assays

The antioxidant capacity of this compound was determined using two standard in vitro assays:

-

Ferric Ion Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

In Vivo Zebrafish Model of Alzheimer's Disease

To assess the in vivo efficacy, a zebrafish larval model of AD induced by aluminum chloride (AlCl3) was utilized. The behavioral effects, specifically movement retardation, were monitored using a zebrafish behavioral analyzer. The total distance moved by the larvae was quantified to assess the therapeutic potential of this compound.

Caption: Experimental workflow for the in vivo zebrafish AD model.

Proposed Mechanism of Action: A Dual-Targeting Strategy

This compound is designed as a dual-target inhibitor to address two key pathological hallmarks of Alzheimer's disease: the decline in acetylcholine levels and the aggregation of Aβ peptides.

Caption: Dual-targeting mechanism of this compound in Alzheimer's disease.

The proposed mechanism involves:

-

Inhibition of Acetylcholinesterase: By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increase in acetylcholine levels, thereby ameliorating the cholinergic deficit observed in AD and improving cognitive function.

-

Inhibition of Aβ Aggregation: this compound interferes with the aggregation cascade of Aβ1-42 peptides. By preventing the formation of neurotoxic oligomers and amyloid plaques, it is hypothesized to reduce neuronal damage and slow disease progression.

-

Neuroprotection: The compound has demonstrated a direct neuroprotective effect on neuronal cells, which may be independent of its primary targets. This could be attributed to its antioxidant properties, which help in mitigating oxidative stress, another key factor in AD pathology.

Conclusion

This compound represents a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease. Its potent and selective inhibition of acetylcholinesterase, coupled with its ability to inhibit Aβ aggregation and exert neuroprotective effects, positions it as a strong candidate for further preclinical and clinical development. The favorable in vivo activity in a zebrafish model further underscores its therapeutic potential. Future research should focus on elucidating the precise molecular interactions with its targets and further evaluating its efficacy and safety in more advanced animal models of Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols for AChE-IN-59 in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the key pathological hallmarks of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[2] The "cholinergic hypothesis" posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][3] Therefore, inhibitors of AChE are a major class of drugs used for the symptomatic treatment of mild to moderate AD.[1][4]

These application notes provide a comprehensive guide for the preclinical evaluation of AChE-IN-59 , a novel acetylcholinesterase inhibitor, in animal models of Alzheimer's disease. The protocols outlined below are based on established methodologies for assessing the efficacy of AChE inhibitors.

Mechanism of Action: The Cholinergic Synapse

AChE inhibitors like this compound exert their therapeutic effect by increasing the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic signaling is believed to improve cognitive function.[2]

Caption: Mechanism of this compound in the cholinergic synapse.

Recommended Animal Models for Alzheimer's Disease Research

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD are widely used. These models develop key pathological features of AD, including amyloid-beta (Aβ) plaques and cognitive deficits.

| Animal Model | Key Features | Relevant Phenotypes for AChE Inhibitor Testing |

| Tg2576 | Overexpresses human APP with the Swedish mutation. | Age-dependent development of Aβ plaques. Memory deficits are observable and can be assessed using various behavioral tests.[5] |

| APP/PS1 | Co-expresses human APP with the Swedish mutation and a mutant human PS1. | Accelerated Aβ plaque deposition compared to single transgenic models. Significant cognitive impairments. Some studies show that AChE inhibitors can reduce Aβ plaque burden in this model.[2] |

Experimental Protocols

Protocol 1: In Vivo Acetylcholinesterase Activity Assay

This protocol is designed to confirm that this compound inhibits AChE activity in the brain of the animal model.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Brain homogenization buffer

-

Ellman's reagent (DTNB)

-

Acetylthiocholine iodide (substrate)

-

Spectrophotometer

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

After a specified time (e.g., 30 minutes), euthanize the animals and dissect the brain.[2]

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the protein concentration of the supernatant.

-

Perform the AChE activity assay using Ellman's method.[2] This involves measuring the rate of color change at 412 nm, which is proportional to AChE activity.

-

Calculate the percentage of AChE inhibition relative to the vehicle-treated control group.

Protocol 2: Behavioral Testing for Cognitive Function

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.

Materials:

-

Circular water tank

-

Hidden platform

-

Video tracking software

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Place the mouse in the water tank at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-